1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile
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Overview
Description
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that combines the structural features of benzoxazole and triazole.
Preparation Methods
The synthesis of 1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile typically involves the following steps:
Formation of Benzoxazole: The initial step involves the synthesis of benzoxazole derivatives.
Formation of Triazole Ring: The next step involves the formation of the triazole ring.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound.
Chemical Reactions Analysis
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:
Benzoxazole Derivatives: These compounds share the benzoxazole ring and have similar antimicrobial and anticancer activities.
Triazole Derivatives: These compounds share the triazole ring and are known for their antifungal and anticancer properties.
Properties
Molecular Formula |
C10H5N5O |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C10H5N5O/c11-5-9-12-6-15(14-9)10-13-7-3-1-2-4-8(7)16-10/h1-4,6H |
InChI Key |
LVXPZLYHKLXUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N3C=NC(=N3)C#N |
Origin of Product |
United States |
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